molecular formula C18H26N2O3S2 B2445851 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone CAS No. 1903602-27-6

2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2445851
CAS No.: 1903602-27-6
M. Wt: 382.54
InChI Key: JGVXIHXVPGSHSQ-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone is an organic compound that exhibits a blend of structural components, including benzylthio, dioxido tetrahydrothiopyran, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone typically involves multiple steps. Initially, benzylthiol reacts with an ethanone derivative under controlled conditions. This reaction is further directed by the incorporation of a piperazine derivative and dioxido tetrahydrothiopyran ring through a series of carefully controlled steps involving both organic and inorganic reagents.

Industrial Production Methods: Scalability in industrial production mandates the use of efficient and cost-effective methodologies. Techniques such as flow chemistry or microwave-assisted synthesis can be employed to enhance reaction rates and yields. The overall process demands stringent purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution. Oxidation reactions may involve the sulfur moiety, while reduction could modify the ketone group. Substitution reactions often target the benzylthio or piperazinyl groups.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly employed. Substitution reactions might utilize halides or other electrophiles under specific conditions, often requiring catalysts or specific solvents to facilitate the reaction.

Major Products: The major products from these reactions vary based on the conditions. For instance, oxidation might yield sulfoxides or sulfones, while reduction can convert the ketone to an alcohol. Substitution can result in various derivative compounds with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used to probe reaction mechanisms or as a starting material for the development of novel compounds.

Biology and Medicine: Its unique structure suggests potential in medicinal chemistry, particularly in designing drugs targeting specific receptors or enzymes. It may exhibit biological activity against various pathogens or diseases.

Industry: Industrially, it can be employed in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it a candidate for catalysts in certain chemical processes.

Mechanism of Action

The effects of 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone are mediated through its interactions with molecular targets, such as enzymes or receptors. Its action mechanism could involve inhibiting or activating specific biological pathways, thereby influencing cellular processes. The sulfur and nitrogen atoms in its structure may facilitate binding to metal ions or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(methylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

  • 2-(benzylthio)-1-(4-piperazinyl)ethanone

  • 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone

Uniqueness: The distinct combination of benzylthio, piperazinyl, and dioxido tetrahydrothiopyran groups in 2-(benzylthio)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone sets it apart from similar compounds. This unique structure may confer specific biological or chemical properties, making it particularly valuable for targeted applications.

Conclusion

This compound presents a rich tapestry of chemical functionalities. Its synthesis, reactivity, and potential applications underscore its significance in both scientific research and industrial processes. Exploring its properties further could unlock new avenues for innovation and discovery.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-18(15-24-14-16-4-2-1-3-5-16)20-10-8-19(9-11-20)17-6-12-25(22,23)13-7-17/h1-5,17H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXIHXVPGSHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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